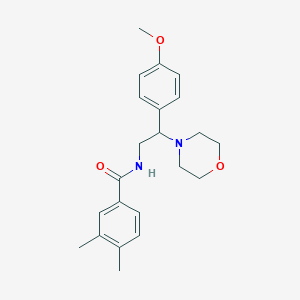

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethylbenzamide core linked to a 4-methoxyphenyl group via a morpholinoethylamine side chain. For instance, benzamide derivatives in the evidence (e.g., Rip-B in ) were synthesized via reactions between activated esters (e.g., methyl salicylate) and amines (e.g., 3,4-dimethoxyphenethylamine), indicating that similar methods could apply to the target compound . The morpholinoethyl group, a cyclic tertiary amine, likely contributes to solubility and pharmacokinetic properties, as seen in structurally related compounds like UR-12 (), which shares this moiety .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16-4-5-19(14-17(16)2)22(25)23-15-21(24-10-12-27-13-11-24)18-6-8-20(26-3)9-7-18/h4-9,14,21H,10-13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKOWQUTYJKLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with 3,4-dimethylaniline in the presence of a base such as triethylamine to form the amide intermediate.

Morpholine Addition: The final step involves the reaction of the amide intermediate with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Metabolic Pathways

- Target Compound: Likely undergoes phase I oxidation (e.g., hydroxylation of methyl groups) and phase II glucuronidation, as seen in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (). The morpholinoethyl group may slow demethylation compared to methoxy-isobutyl analogues .

- UR-12: Morpholinoethyl group could enhance metabolic stability by resisting oxidative dealkylation, a common pathway for tertiary amines .

Pharmacological Implications

- Morpholinoethyl vs.

- 3,4-Dimethylbenzamide vs. Hydroxybenzamide : Methyl groups in the target compound likely increase lipophilicity and prolong half-life compared to Rip-B’s polar hydroxy substituent .

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in modulating receptor interactions and enzymatic pathways. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features:

- A morpholino group , which enhances its pharmacological properties.

- A 4-methoxyphenyl substitution , contributing to its interaction with biological targets.

- A 3,4-dimethylbenzamide moiety , which may influence its binding affinity and selectivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Receptor Interaction : The compound has been shown to interact with melanocortin receptors, which are implicated in various physiological processes such as appetite regulation and energy homeostasis.

- Enzyme Inhibition : It may act as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), a critical enzyme involved in the pathogenesis of several viral infections. Inhibitors of this enzyme are being explored for their potential in antiviral therapies .

- Antitumor Activity : Similar benzamide derivatives have demonstrated antitumor effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Receptor Modulation | Interaction with melanocortin receptors | |

| Enzyme Inhibition | Inhibition of PI4K IIIβ | |

| Antitumor Effects | Inhibition of DHFR |

Detailed Research Findings

- Melanocortin Receptors : Studies have shown that compounds with similar structures can effectively modulate the activity of melanocortin receptors, leading to potential applications in treating obesity and metabolic disorders.

- Antiviral Properties : The inhibition of PI4K IIIβ by related compounds suggests that this compound could serve as a lead compound for developing antiviral agents targeting RNA viruses such as SARS-CoV and HCV .

- Cancer Therapeutics : Research indicates that benzamide derivatives can inhibit cancer cell growth through multiple pathways, including downregulating DHFR activity, which is crucial for cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.